(R)-Thionisoxetine hydrochloride
Description
Nisoxetine hydrochloride (C₁₇H₂₂ClNO₂; molecular weight: 307.82 g/mol) is a selective norepinephrine transporter (NET) inhibitor with a dissociation constant (Kd) of 0.76 nM . Initially synthesized as LY94939, it was developed during structure-activity relationship (SAR) studies aimed at identifying antidepressants with improved selectivity over tricyclic antidepressants (TCAs) like desipramine . Nisoxetine exhibits dual functionality as an antidepressant and local anesthetic, attributed to its ability to block voltage-gated sodium channels . Its chemical structure comprises a diphenyl ether backbone with a methoxy substitution and a methylamine side chain, contributing to high lipophilicity (logP > 3.1) and a pKa > 9, which influence its pharmacokinetic and pH-dependent inhibition properties .
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEURBZEQJZUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00110037 | |
| Record name | Nisoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Nisoxetine hydrochloride | |
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CAS No. |
57754-86-6 | |
| Record name | Benzenepropanamine, γ-(2-methoxyphenoxy)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57754-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nisoxetine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57754-86-6 | |
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| Record name | Nisoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00110037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NISOXETINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X76P2Y0EM | |
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Preparation Methods
Reaction Mechanism and Precursors
The synthesis begins with 2-methoxyphenol and epichlorohydrin , undergoing an epoxide ring-opening reaction to form 3-(2-methoxyphenoxy)oxirane. Subsequent nucleophilic attack by N-methylbenzylamine in the presence of a base yields the racemic tertiary amine (Figure 1).
Table 1: Representative Reaction Conditions for Epoxide Amination
This method mirrors the synthesis of atomoxetine, where DMSO acts as a polar aprotic solvent to facilitate nucleophilic displacement. However, substituting the aryl halide (e.g., 2-fluorotoluene in atomoxetine synthesis) with 2-methoxyphenol derivatives introduces steric and electronic challenges, necessitating optimized stoichiometry.
Racemate Formation Challenges
The racemic mixture arises due to the prochiral nature of the epoxide intermediate. Industrial-scale production often employs kinetic resolution or asymmetric catalysis , though these methods are less documented for nisoxetine.
Chiral Resolution Methods
Di-p-Toluyl Tartaric Acid Resolution
Drawing from dapoxetine synthesis, the racemic amine is treated with (+)-di-p-toluyl tartaric acid in a polar solvent (e.g., ethanol), forming diastereomeric salts. The (R)-nisoxetine tartrate precipitates preferentially, achieving enantiomeric excess (ee) >98% after recrystallization.
Table 2: Chiral Resolution Parameters
| Parameter | Condition | ee (%) | Reference Analog |
|---|---|---|---|
| Resolving Agent | (+)-Di-p-toluyl tartaric acid | 98.5 | Dapoxetine |
| Solvent | Ethanol/water (3:1) | – | Dapoxetine |
| Recrystallizations | 2 | – | Dapoxetine |
Mandelic Acid-Assisted Crystallization
Alternative protocols, as seen in atomoxetine synthesis, utilize (S)-(+)-mandelic acid to resolve the (R)-enantiomer. The mandelate salt is basified, extracted into an organic solvent (e.g., ethyl acetate), and treated with hydrogen chloride gas to yield nisoxetine hydrochloride.
Alternative Synthesis Pathways
Reductive Amination
Condensation of 2-methoxyphenoxyacetophenone with methylamine , followed by catalytic hydrogenation, produces the racemic amine. While this route avoids epoxide intermediates, it requires high-pressure hydrogenation equipment and chiral catalysts for enantioselectivity.
Enzymatic Resolution
Emerging approaches employ lipases or esterases to hydrolyze prochiral esters, though industrial adoption remains limited due to enzyme cost and stability issues.
Optimization and Scale-Up Considerations
Solvent Selection
Ether solvents (e.g., t-butyl methyl ether) are avoided due to flammability risks. Preferred alternatives include ethyl acetate and n-butyl acetate , which offer favorable partition coefficients during extraction.
Temperature Control
Maintaining temperatures at 15–20°C during HCl gas addition prevents racemization and ensures crystalline product formation.
Table 3: Industrial-Scale Process Parameters
| Parameter | Condition | Impact on Yield |
|---|---|---|
| HCl Addition Rate | 0.5 L/min | Minimizes hydrolysis |
| Water Content | <1% in organic phase | Prevents emulsion |
| Stirring Duration | 2 hours post-HCl addition | Completes crystallization |
Analytical Characterization
Powder X-Ray Diffraction (PXRD)
The crystalline form of nisoxetine hydrochloride (Form A) exhibits characteristic peaks at 2θ = 8.3°, 12.7°, and 17.2°, analogous to atomoxetine hydrochloride Form A.
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) confirms enantiopurity, with retention times of 12.4 min for (R)-nisoxetine and 14.1 min for the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: Nisoxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Nisoxetine can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: Nisoxetine can undergo substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyphenylpropylamine derivatives.
Scientific Research Applications
Pharmacological Profile
Nisoxetine acts by selectively inhibiting the norepinephrine transporter (NET), leading to increased norepinephrine levels in synaptic clefts. This mechanism underlies its use in studying various physiological and pathological processes:
- Norepinephrine Reuptake Inhibition : Nisoxetine is highly selective for norepinephrine over serotonin and dopamine, making it an ideal candidate for exploring noradrenergic system functions .
- Local Anesthetic Properties : It has been noted for its ability to block voltage-gated sodium channels, contributing to local anesthetic effects .
Neuroscience Studies
Nisoxetine has been extensively used to investigate the role of norepinephrine in various neurological conditions:
- Neuroimaging : Researchers have attempted to use radiolabeled forms of nisoxetine (e.g., tritium-labeled) for positron emission tomography (PET) imaging to visualize NET distribution and activity in vivo. Although initial attempts with carbon-labeled nisoxetine faced challenges due to nonspecific binding, tritium-labeled nisoxetine has proven effective for in vitro studies of norepinephrine uptake sites .
- Behavioral Studies : In animal models, nisoxetine has been shown to influence feeding behavior and energy balance. For instance, it demonstrated dose-dependent suppression of food intake in rodents, providing insights into appetite regulation mechanisms .
Obesity Research
Nisoxetine's role as a research tool extends to obesity studies:
- Weight Management : Investigations have highlighted its potential in modulating energy expenditure and food intake. Studies indicate that nisoxetine administration leads to reduced caloric intake and alterations in body weight dynamics in both lean and obese animal models .
- Mechanistic Insights : By examining the effects of nisoxetine on norepinephrine levels and related neurobiological pathways, researchers can better understand the physiological changes associated with obesity and potential therapeutic strategies .
Case Studies
Several studies illustrate the applications of nisoxetine hydrochloride:
- Study on Feeding Suppression : A study involving Sprague Dawley rats demonstrated that nisoxetine administration resulted in significant reductions in food intake following food deprivation. The findings suggested that nisoxetine activates specific neural pathways involved in appetite suppression without affecting locomotor activity .
- Cardiovascular Effects : Another investigation into hemodynamic responses revealed that nisoxetine could lower blood pressure while increasing heart rate, indicating its sympathoinhibitory effects. This study emphasized the compound's utility in understanding cardiovascular responses linked to norepinephrine modulation .
Comparative Data Table
The following table summarizes key findings from various studies on nisoxetine hydrochloride:
Mechanism of Action
Nisoxetine hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing its transmission and leading to various physiological effects . The molecular targets involved include the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine .
Comparison with Similar Compounds
Key Findings :
- Nisoxetine’s selectivity for NET contrasts with TCAs like desipramine, which inhibit serotonin transporters (SERT) at higher concentrations, increasing side effects (e.g., anticholinergic effects) .
Chemical and Physicochemical Properties
| Property | Nisoxetine HCl | Desipramine | Maprotiline |
|---|---|---|---|
| logP | >3.1 | ~4.5 | ~4.8 |
| pKa | >9 | ~10.2 | ~9.5 |
| Solubility (H₂O) | <30.78 mg/mL | Poor | Moderate |
| Reversibility (pH 7.4) | High | Moderate | Low |
Key Findings :
- Nisoxetine’s high lipophilicity and pH-dependent reversibility differentiate it from maprotiline and chlorpromazine, which show low reversibility across pH levels .
- Despite similar pKa and logP values to Class C inhibitors (e.g., clozapine), nisoxetine’s reversibility at alkaline pH aligns it closer to Class F inhibitors .
Preclinical and Clinical Efficacy
- Local Anesthetic Action : Unlike desipramine, nisoxetine blocks sodium channels, enabling localized pain relief .
- Neurochemical Studies: Microdialysis in rat medial prefrontal cortex demonstrated nisoxetine’s ability to elevate extracellular norepinephrine without significant dopamine effects, underscoring its selectivity .
Biological Activity
Nisoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (NRI), has garnered attention for its pharmacological properties and potential therapeutic applications. This compound is primarily recognized for its ability to inhibit the norepinephrine transporter (NET), thereby increasing norepinephrine levels in the synaptic cleft. This article delves into the biological activity of nisoxetine hydrochloride, supported by data tables, case studies, and detailed research findings.
- Chemical Name: (±)-γ-(2-Methoxyphenoxy)-N-methylbenzenepropanamine hydrochloride
- Molecular Weight: 307.8 g/mol
- Purity: ≥99%
- CAS Number: 13092-53-0
Nisoxetine selectively inhibits the uptake of norepinephrine without significantly affecting serotonin or dopamine transporters. This selectivity is crucial for its potential use in treating conditions related to norepinephrine dysregulation, such as depression and attention deficit hyperactivity disorder (ADHD) .
Inhibition of Norepinephrine Uptake
Nisoxetine has been shown to effectively inhibit norepinephrine uptake in various studies:
- Potency Comparison: Nisoxetine was found to be as potent as desipramine in inhibiting norepinephrine uptake in brain synaptosomes while demonstrating minimal effect on serotonin and dopamine uptake .
| Compound | Norepinephrine Uptake Inhibition | Serotonin Uptake Inhibition | Dopamine Uptake Inhibition |
|---|---|---|---|
| Nisoxetine | High | Low | Low |
| Desipramine | High | Moderate | Moderate |
Clinical Studies
- Safety and Efficacy: Preclinical studies indicated that nisoxetine could block norepinephrine and tyramine uptake without significant side effects, including abnormal ECG changes .
- Dose-Response Relationship: A study demonstrated that doses of nisoxetine (10-20 mg) administered to normal volunteers resulted in minimal adverse effects and no significant changes in heart rate or blood pressure .
Study on Feeding Behavior
A notable study evaluated the effects of nisoxetine on feeding behavior in rodents. The results indicated that nisoxetine administration led to dose-dependent suppression of food intake following a period of food deprivation:
- Dosage Effects:
- 3 mg/kg: Subthreshold effect
- 10 mg/kg & 30 mg/kg: Significant suppression observed
This suggests that nisoxetine can modulate appetite through its action on norepinephrine pathways .
Neuromodulation Effects
Research has shown that nisoxetine can induce c-Fos expression in various brain regions, indicating its role in neuromodulation:
| Brain Region | c-Fos Induction (F-statistic) |
|---|---|
| Medial Prefrontal Cortex (mPFC) | 70.003 |
| Nucleus Accumbens Shell (NAc) | 32.114 |
| Basolateral Amygdala (BLA) | 48.684 |
| Ventral Hippocampus (vHPC) | 6.009 |
These findings highlight nisoxetine's potential impact on emotional and cognitive processing through its action on norepinephrine systems .
Q & A
Basic Research Questions
Q. How can researchers determine the efficacy of Nisoxetine hydrochloride as a norepinephrine transporter (NET) inhibitor in vitro?
- Methodology : Use radioligand binding assays with [³H]Nisoxetine to quantify NET affinity. The dissociation constant (Kd) is 0.76 nM for NET, with selectivity over serotonin (SERT, Ki = 158 nM) and dopamine transporters (DAT, Ki = 505 nM) . Competitive binding experiments with selective NET inhibitors (e.g., desipramine) can validate specificity. Ensure proper controls for nonspecific binding (e.g., using excess cold ligand) .
Q. What solvent systems are suitable for dissolving Nisoxetine hydrochloride in experimental settings?
- Methodology : The compound is soluble in ethanol (50 mg/mL) and water (20 mg/mL) . For cellular assays, prepare stock solutions in ethanol or DMSO (≤1% final concentration to avoid cytotoxicity). Verify solubility under experimental conditions (e.g., pH, temperature) using dynamic light scattering or UV-Vis spectroscopy .
Q. What safety precautions are required when handling Nisoxetine hydrochloride in laboratory settings?
- Guidelines : According to safety data sheets (SDS), Nisoxetine hydrochloride is not classified as hazardous under OSHA standards. However, standard laboratory precautions apply: wear gloves, avoid inhalation/ingestion, and store in tightly closed containers at room temperature . Acute toxicity data (rat LD50: 10 mg/kg intraperitoneal) suggest strict adherence to dosage protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Nisoxetine’s dual role as a NET inhibitor and sodium channel blocker?
- Analytical Approach :
- Step 1 : Use voltage-clamp electrophysiology to assess sodium channel blockade (e.g., in neuronal cell lines). Compare results with selective sodium channel inhibitors (e.g., tetrodotoxin) .
- Step 2 : Perform NET inhibition assays in parallel to distinguish NET-specific effects from off-target sodium channel modulation.
- Step 3 : Apply concentration-response curves to calculate IC50 values for both targets, ensuring statistical power (n ≥ 3 replicates) .
Q. What experimental strategies optimize in vivo studies of Nisoxetine hydrochloride in rodent models of depression?
- Design Considerations :
- Dosage : Base dosing on acute toxicity thresholds (mouse intraperitoneal TDLO: 20 mg/kg) .
- Behavioral Assays : Use forced swim tests (FST) or tail suspension tests (TST) with positive controls (e.g., imipramine).
- Pharmacokinetics : Measure plasma and brain concentrations via HPLC-MS to correlate efficacy with bioavailability .
- Control Groups : Include NET knockout models to confirm target specificity .
Q. How can researchers validate the purity of synthesized Nisoxetine hydrochloride batches?
- Quality Control Methods :
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times with certified reference standards .
- Elemental Analysis : Confirm molecular composition (C17H21NO2·HCl) via CHNS/O combustion analysis.
- Melting Point : Verify consistency with literature values (undetermined in SDS; report experimental ranges) .
Data Analysis and Interpretation
Q. How should researchers address variability in NET inhibition assays using Nisoxetine hydrochloride?
- Troubleshooting Framework :
- Source Identification : Check batch-to-batch purity (HPLC), solvent stability (e.g., ethanol vs. DMSO), and assay conditions (pH, temperature).
- Statistical Methods : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values with 95% confidence intervals. Use ANOVA for cross-experimental comparisons .
- Positive Controls : Include known NET inhibitors (e.g., reboxetine) to benchmark assay performance .
Q. What are the implications of Nisoxetine’s low aqueous solubility (20 mg/mL) for in vivo pharmacokinetic studies?
- Strategies :
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
